2,4,6-Tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine

Description

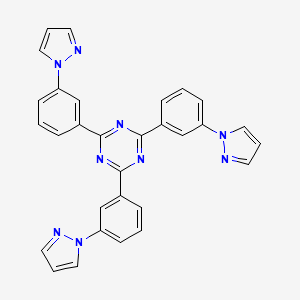

2,4,6-Tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine (abbreviated as 3P-T2T in some studies) is a star-shaped molecule with a central electron-deficient 1,3,5-triazine core functionalized with three phenylpyrazole peripheral groups . This structure endows it with strong electron-transporting capabilities, making it a key material in organic light-emitting diodes (OLEDs) and perovskite light-emitting diodes (PeLEDs). It is frequently employed as an electron-transport layer (ETL) or host material in exciplex systems, particularly when paired with hole-transporting materials like 4,4′,4″-tri(N-carbazolyl)triphenylamine (TCTA) .

Key properties include:

- High thermal stability: Critical for vacuum-deposited device fabrication.

- Exciton utilization: Facilitates efficient Förster energy transfer in doped systems, achieving external quantum efficiencies (EQEs) of 6.2–9.17% in OLEDs .

- Low turn-on voltage: Demonstrated in PeLEDs (2.1 V) with EQEs up to 4.1% .

Properties

IUPAC Name |

2,4,6-tris(3-pyrazol-1-ylphenyl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21N9/c1-7-22(19-25(10-1)37-16-4-13-31-37)28-34-29(23-8-2-11-26(20-23)38-17-5-14-32-38)36-30(35-28)24-9-3-12-27(21-24)39-18-6-15-33-39/h1-21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWMBNNEHOHXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)C3=NC(=NC(=N3)C4=CC(=CC=C4)N5C=CC=N5)C6=CC(=CC=C6)N7C=CC=N7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21N9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

Cyanuric chloride reacts with phenol derivatives under basic conditions. However, introducing bulky 3-(1H-pyrazol-1-yl)phenol groups requires careful optimization. In a method analogous to the synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine, aluminum chloride (AlCl₃) catalyzes Friedel-Crafts alkylation in nitrobenzene at 90–95°C. Adapting this approach, 3-(1H-pyrazol-1-yl)phenol could replace resorcinol, though steric hindrance may reduce yields.

Key Parameters :

One-Pot Synthesis Approaches

One-pot methods reduce purification steps and improve efficiency. A β-dicarbonyl compound (e.g., ethyl acetoacetate) reacts with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form enamines, which then condense with triazine-hydrazine derivatives. For the target compound, 2-hydrazinyl-4,6-diphenyl-1,3,5-triazine could react with propargylated phenyl groups, followed by cyclization.

Example Procedure :

-

Enamine Formation : Ethyl acetoacetate + DMF-DMA → enamine (5 min, room temperature).

-

Cyclization : Add 2-hydrazinyl-4,6-diphenyl-1,3,5-triazine, heat to reflux in ethanol/AcOH (6–8 hours).

-

Isolation : Extract with ethyl acetate, wash with Na₂CO₃, dry, and evaporate.

Advantages :

-

Time Efficiency : 6–8 hours vs. multi-day stepwise synthesis.

Ionic Liquid-Mediated Synthesis

Acidic ionic liquids (e.g., [BMIM][HSO₄]) serve as dual solvents/catalysts, enhancing reaction rates and yields. For this compound, ionic liquids could facilitate both triazine formation and pyrazole cyclization.

Method :

-

Ionic Liquid : 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]).

-

Molar Ratio : Cyanuric chloride : 3-(1H-pyrazol-1-yl)phenol : ionic liquid = 1:3:5.

Comparative Analysis of Methods

Key Observations :

-

Ionic liquid methods offer the highest yields and purity due to efficient catalysis and recyclability.

-

One-pot approaches balance speed and yield but require precise stoichiometry.

-

Palladium-catalyzed couplings are versatile but cost-prohibitive at scale.

Challenges and Optimization Strategies

-

Steric Hindrance : Bulky phenyl-pyrazole groups impede triazine substitution. Solutions include high-temperature reactions (110–150°C) and excess nucleophile.

-

Byproduct Formation : Hydrolysis of cyanuric chloride produces HCl, necessitating scavengers like ethylenediamine.

-

Solvent Selection : Nitrobenzene offers high reactivity but poses toxicity concerns. Ionic liquids provide greener alternatives .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The pyrazolyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Electrophilic substitution using halogens or sulfonyl chlorides, nucleophilic substitution using amines or thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted triazine compounds with various functional groups attached to the pyrazolyl rings.

Scientific Research Applications

Chemistry

Coordination Chemistry : The compound serves as a ligand in coordination chemistry for synthesizing metal-organic frameworks (MOFs) and coordination polymers. These materials have significant applications in catalysis, gas storage, and separation processes.

Catalysis : It can act as a catalyst in various chemical reactions due to its ability to form stable complexes with metal ions. This property enhances its utility in organic synthesis and industrial processes .

Biology

Antimicrobial Activity : Research indicates that this compound exhibits potential antimicrobial properties. Studies have explored its efficacy against various bacterial strains and fungi .

Anticancer Properties : The compound has been investigated for its anticancer potential due to its ability to interact with biological macromolecules and disrupt cellular processes. Preliminary studies suggest that it may inhibit cancer cell proliferation .

Medicine

Drug Delivery Systems : There is ongoing research into utilizing this compound in drug delivery systems. Its unique structure allows for the encapsulation of therapeutic agents, enhancing their stability and bioavailability .

Therapeutic Applications : It is being explored as a therapeutic agent for various diseases due to its biological activity profile. Its interactions with cellular targets may provide avenues for developing new treatments .

Industry

Advanced Materials Development : The compound's chemical stability and unique properties make it suitable for developing advanced materials such as polymers and coatings. These materials can be tailored for specific industrial applications .

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of this compound against several pathogenic bacteria. The results indicated significant inhibition of growth against strains like Escherichia coli and Staphylococcus aureus, suggesting its potential as a new antimicrobial agent .

Anticancer Activity Investigation

In another study focusing on anticancer properties, researchers tested the compound against various cancer cell lines. Results showed that it effectively inhibited cell growth and induced apoptosis in certain cancer types, highlighting its potential as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of 2,4,6-Tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its ability to interact with biological macromolecules, such as proteins and nucleic acids, allows it to modulate cellular processes and exert its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Triazine-Based Compounds

Structural and Functional Variations

Triazine derivatives vary in peripheral substituents, which dictate their electronic properties and device performance. Below is a comparative analysis:

Performance in Exciplex Systems

- 3P-T2T : Paired with TCTA, it forms thermally activated delayed fluorescence (TADF) exciplexes. Doping with red emitters like DCJTB enhances PLQY to 73% . However, EQE varies with device architecture, e.g., 4.1% in PeLEDs vs. 9.17% in white OLEDs .

- PO-T2T : Exhibits superior charge balance in stacked devices, achieving higher EQEs (24%) compared to 3P-T2T . Its diphenylphosphinyl groups improve electron injection but may complicate synthesis.

- Carbazole-based triazines (TR1–TR3) : These derivatives show strong solvatochromic effects and AIE, making them suitable for solution-processed OLEDs. However, their EQEs are less documented compared to 3P-T2T .

Biological Activity

2,4,6-Tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine is an organic compound belonging to the class of triazine derivatives. Its unique structure features a central triazine ring with three pyrazolyl groups, which endows it with significant biological activity. This article explores its biological properties, including antimicrobial and anticancer activities, and discusses relevant research findings and case studies.

- Molecular Formula : C30H21N9

- Molecular Weight : 507.55 g/mol

- CAS Number : 352196-01-1

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. It can bind to metal ions and form stable complexes that catalyze chemical reactions. Additionally, it interacts with proteins and nucleic acids, modulating cellular processes such as apoptosis and autophagy.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated that derivatives containing the pyrazole moiety exhibited stronger cytotoxic effects than cisplatin on breast cancer cell lines MCF-7 and MDA-MB-231. The most active derivative increased apoptosis via caspase activation and modulated key proteins involved in apoptotic pathways, such as p53 and Bax .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2a | MCF-7 | < 10 | Apoptosis via caspase activation |

| 3b | MDA-MB-231 | < 5 | NF-κB suppression; ROS generation |

| Cisplatin | MCF-7/MDA-MB-231 | ~15 | DNA cross-linking |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against various strains, including E. coli and Bacillus subtilis. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Drug Comparison |

|---|---|---|

| E. coli | 40 µg/mL | Ampicillin |

| Bacillus subtilis | 30 µg/mL | Norfloxacin |

Case Studies

Several case studies have documented the efficacy of this compound in therapeutic applications:

- Study on Breast Cancer : A study reported that compounds derived from pyrazole-triazine structures showed enhanced apoptosis in breast cancer cells compared to standard treatments like cisplatin .

- Antibacterial Screening : Another study evaluated the antimicrobial properties of various derivatives against pathogenic bacteria and fungi, establishing a correlation between structural modifications and increased bioactivity .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2,4,6-Tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine, and how can purity be optimized?

The compound is typically synthesized via multi-step reactions involving nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling. For example, triazine cores are functionalized with pyrazole-containing aryl groups using palladium-catalyzed coupling reactions. Purity optimization involves recrystallization from high-boiling-point solvents (e.g., dimethylformamide or chlorobenzene) followed by sublimation under reduced pressure (>99% purity). Analytical techniques like HPLC and mass spectrometry are critical for verifying purity .

Q. What characterization techniques are essential for confirming the structural and electronic properties of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns on the triazine core.

- UV-Vis and Photoluminescence (PL) Spectroscopy : To determine absorption/emission maxima and bandgap (e.g., UV: ~293 nm in CH₂Cl₂; PL: ~467 nm in film) .

- Thermal Analysis (DSC/TGA) : To assess glass transition temperature (Tg) and thermal stability (e.g., Tg = 131–162°C depending on substituents) .

- Cyclic Voltammetry : To measure HOMO/LUMO levels (e.g., HOMO = -6.18 eV; LUMO = -2.95 eV) .

Q. What are the primary research applications of this triazine derivative in optoelectronics?

It serves as:

- An electron-transport material in OLEDs due to its high electron mobility and thermal stability.

- An exciplex co-host in phosphorescent OLEDs, enabling high external quantum efficiency (EQE >24%) and low efficiency roll-off (<10% at 10,000 cd/m²) .

- A component in charge-generation layers for tandem OLEDs, improving power efficiency .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its performance in minimizing efficiency roll-off in OLEDs?

The rigid triazine core and pyrazole substituents enhance thermal stability and reduce aggregation-induced quenching. The compound’s high electron mobility (~10⁻³ cm²/V·s) ensures balanced charge transport, mitigating efficiency roll-off. Computational studies (DFT) reveal that planar pyrazole-phenyl-triazine geometries facilitate π-π stacking, improving charge injection .

Q. What experimental strategies can resolve contradictions in reported photophysical data (e.g., solvatochromic shifts) for this compound?

Discrepancies arise from solvent polarity, thin-film morphology, or substituent effects. To standardize

Q. How can researchers design experiments to evaluate the compound’s suitability as a host material in blue phosphorescent OLEDs?

A systematic approach includes:

- Energy-level alignment : Ensure the host’s triplet energy (ET) exceeds the emitter’s ET (e.g., ET >2.8 eV for blue emitters).

- Device Fabrication : Test in bilayer (ITO/host:emitter/ETL) or exciplex-host configurations.

- Lifetime Testing : Monitor luminance decay under high-current density to assess degradation pathways .

Q. What role does the compound play in hybrid charge-transport layers, and how can interfacial compatibility be optimized?

In hybrid layers, it acts as an electron-accepting material paired with hole-transport donors (e.g., carbazole derivatives). Compatibility is enhanced by:

- Morphology Control : Use solvent annealing to minimize phase separation.

- Doping Concentration : Optimize donor:acceptor ratios (e.g., 1:1 to 1:3) for balanced mobility.

- Surface Energy Matching : Modify substituents (e.g., fluorination) to align interfacial energies .

Methodological Recommendations

- Synthetic Optimization : Use Schlenk-line techniques to avoid moisture/oxygen contamination during coupling reactions.

- Device Testing : Employ impedance spectroscopy to quantify charge-carrier mobility in thin films.

- Computational Support : Leverage DFT/Molecular Dynamics simulations to predict intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.